An In-depth Technical Guide to the Synthesis and Purification of 1H-Perfluorononane
An In-depth Technical Guide to the Synthesis and Purification of 1H-Perfluorononane
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the synthetic pathways and purification methodologies for 1H-Perfluorononane (C₉HF₁₉). It details the prevalent multi-step synthesis, beginning with the telomerization process to generate perfluoroalkyl iodide precursors, followed by a reduction step to yield the final product. Furthermore, this document outlines rigorous purification protocols, including extractive washing and fractional distillation, essential for obtaining high-purity 1H-Perfluorononane suitable for demanding research and development applications. Quantitative data is summarized, and key experimental workflows are visualized to ensure clarity and reproducibility.
Introduction
1H-Perfluorononane is a partially fluorinated alkane, specifically 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-nonadecafluorononane. Its structure, consisting of a C₉ carbon backbone saturated with fluorine atoms except for a single hydrogen atom at the C-1 position, imparts unique physicochemical properties. These properties, such as high thermal stability, chemical inertness, and distinct solubility characteristics, make it a valuable compound in fluorous chemistry, materials science, and as an intermediate in the synthesis of more complex fluorinated molecules.
Achieving high purity is critical for its application, necessitating a robust understanding of both its synthesis and the subsequent purification challenges. This guide presents a standard, multi-step approach to its preparation and refinement.
Synthesis of 1H-Perfluorononane
The synthesis of 1H-Perfluorononane is typically not a direct, single-step process. An effective and common strategy involves the preparation of a C₉ perfluorinated iodide precursor, which is then chemically reduced to replace the iodine atom with a hydrogen atom.
Step 1: Synthesis of Perfluorononyl Iodide (C₉F₁₉I) via Telomerization
The industrial synthesis of long-chain perfluoroalkyl iodides relies on the telomerization of tetrafluoroethylene (TFE).[1] In this process, a shorter-chain perfluoroalkyl iodide, known as the "telogen" (e.g., pentafluoroethyl iodide, C₂F₅I), reacts with multiple units of the "taxogen," TFE, to produce a mixture of perfluoroalkyl iodides with varying chain lengths.[2]
The reaction can be generalized as: C₂F₅I + n(CF₂=CF₂) → C₂F₅(CF₂)₂ₙI
The distribution of chain lengths in the product mixture is controlled by reaction conditions such as temperature, pressure, and the molar ratio of reactants.[3] For the synthesis of a C₉ precursor, the target would be the fraction corresponding to n=3.5 on average, which is not practical. A more common industrial approach is to produce a mixture rich in C₆, C₈, and C₁₀ homologues and then separate them. For this guide, we will assume the isolation of a C₉F₁₉I precursor from a complex telomerization product mixture.
Experimental Protocol: Telomerization (General)
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Reactor Setup: A high-pressure tubular reactor is charged with the telogen, pentafluoroethyl iodide (C₂F₅I).
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Reaction Initiation: The reactor is heated to a temperature range of 80-180°C.[4]
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Taxogen Introduction: Tetrafluoroethylene (TFE) gas is continuously fed into the reactor, maintaining a pressure of 2.8-5 MPa.[5]
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Reaction: The telomerization proceeds as the TFE inserts into the C-I bond of the telogen and the subsequently formed longer-chain telomers. The residence time in the reactor is carefully controlled to manage the chain length distribution.
-
Product Collection: The output from the reactor is a mixture of perfluoroalkyl iodides (C₄F₉I, C₆F₁₃I, C₈F₁₇I, C₁₀F₂₁I, etc.).
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Separation: The crude mixture is subjected to fractional distillation to separate the different homologues based on their boiling points. The C₉F₁₉I fraction is collected for the next step.
Step 2: Reductive Deiodination to form 1H-Perfluorononane
The conversion of the perfluorononyl iodide (C₉F₁₉I) precursor to 1H-Perfluorononane (C₉HF₁₉) is achieved via a reduction reaction that replaces the C-I bond with a C-H bond. While various reducing agents can be employed, a common and effective method is radical reduction using a hydride donor.
Experimental Protocol: Hydride Reduction
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Reaction Setup: A solution of perfluorononyl iodide (1 equivalent) is prepared in a suitable aprotic solvent (e.g., THF or dioxane) in a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reagent Addition: A hydride source, such as a sodium hydride-iodide composite or another suitable metal hydride, is added to the solution.[6][7] The reaction may require elevated temperatures to proceed efficiently.
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Reaction Monitoring: The progress of the reaction is monitored by gas chromatography (GC) or ¹⁹F NMR spectroscopy by observing the disappearance of the starting iodide and the appearance of the 1H-Perfluorononane product.
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Work-up: Upon completion, the reaction is carefully quenched by the slow addition of water or a dilute acid to destroy any excess hydride.
-
Extraction: The organic phase is separated, and the aqueous phase is extracted with a suitable solvent (e.g., diethyl ether). The combined organic extracts are washed with a saturated sodium thiosulfate solution to remove any residual iodine, followed by a brine wash.
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Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude 1H-Perfluorononane.
Purification
Purification of the crude product is essential to remove unreacted starting materials, reagents, and by-products. A multi-step purification process is typically required to achieve high purity (>99%).
Experimental Protocol: Purification
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Aqueous Wash: The crude product is first washed with a dilute solution of sodium bicarbonate to neutralize and remove any acidic impurities, followed by several washes with deionized water to remove any water-soluble salts.
-
Drying: The washed organic phase is thoroughly dried over anhydrous magnesium sulfate or calcium chloride and then filtered.
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Fractional Distillation: The final and most critical purification step is fractional distillation under atmospheric pressure.[8]
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A distillation apparatus equipped with a fractionating column (e.g., a Vigreux or packed column) is used to efficiently separate components with close boiling points.
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The crude liquid is heated, and fractions are collected based on the boiling point. The boiling point of 1H-perfluorooctane is 118°C, and perfluorononane is 125-126°C; the boiling point for 1H-Perfluorononane is expected to be in a similar range.[9][10]
-
A main fraction is collected at a stable temperature corresponding to the boiling point of 1H-Perfluorononane. Early and late fractions containing more volatile and less volatile impurities, respectively, are collected separately.
-
Quality Control and Purity Analysis
The purity of the final product should be rigorously assessed.
-
Gas Chromatography (GC): GC is an excellent method for determining the purity of volatile fluorinated compounds and detecting any residual starting materials or by-products.[4][11]
-
Quantitative ¹H NMR (qHNMR): Due to the single, well-defined proton signal in 1H-Perfluorononane, qHNMR is a powerful technique for determining absolute purity when measured against a certified internal standard.[12][13]
-
¹⁹F NMR: This technique is used to confirm the structure and identify any fluorinated impurities.
Data Presentation
Quantitative data related to 1H-Perfluorononane and its synthesis are summarized below.
Table 1: Physical and Chemical Properties of 1H-Perfluorononane
| Property | Value | Source |
| Molecular Formula | C₉HF₁₉ | [14][15] |
| Molecular Weight | 470.07 g/mol | [14] |
| IUPAC Name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-nonadecafluorononane | [14] |
| CAS Number | 375-94-0 | [14] |
| Boiling Point | Approx. 125-135 °C (estimated) | [9][10][16] |
| Density | Approx. 1.8 g/mL (estimated) | - |
Table 2: Summary of Synthesis and Purification Data
| Process Step | Parameter | Typical Value | Notes |
| Telomerization | Yield of specific homologue (e.g., C₉F₁₉I) | Highly variable (dependent on conditions) | Produces a mixture of chain lengths requiring separation.[3] |
| Hydride Reduction | Reaction Yield | > 90% | Dependent on the specific hydride reagent and reaction conditions. |
| Purification | Achieved Purity (Post-Distillation) | > 99% | Purity is typically determined by GC or qHNMR analysis.[12] |
Visualized Workflows
The following diagrams illustrate the key processes described in this guide.
Caption: Synthesis and purification logical workflow.
Caption: Detailed experimental purification workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. US5268516A - Synthesis of perfluoroalkyl iodides - Google Patents [patents.google.com]
- 3. patents.justia.com [patents.justia.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN102241561B - One-step method for preparing perfluoroalkyl iodide - Google Patents [patents.google.com]
- 6. Hydride Reduction by a Sodium Hydride–Iodide Composite - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
- 9. PERFLUORONONANE CAS#: 375-96-2 [m.chemicalbook.com]
- 10. 1H-PERFLUOROOCTANE CAS#: 335-65-9 [m.chemicalbook.com]
- 11. Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Use of quantitative 1H and 13C NMR to determine the purity of organic compound reference materials: a case study of standards for nitrofuran metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 1H-Perfluorononane | C8F17CF2H | CID 527536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 1H-Perfluorononane [webbook.nist.gov]
- 16. 1H-Perfluoroheptane [webbook.nist.gov]
